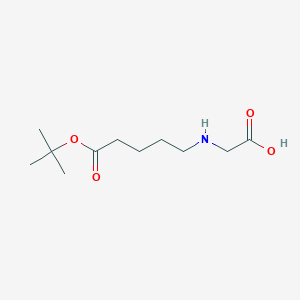
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is a compound derived from glutamic acid It is characterized by the presence of a tert-butoxy group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives .
Scientific Research Applications
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise, thereby preventing muscle damage . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid: A glutamic acid derivative with similar properties.
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid: A glycine derivative with comparable chemical structure.
Uniqueness
2-((5-(tert-Butoxy)-5-oxopentyl)amino)acetic acid is unique due to its specific structure and the presence of the tert-butoxy group, which provides stability and allows for various chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)6-4-5-7-12-8-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
HWDWZYSNELVLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
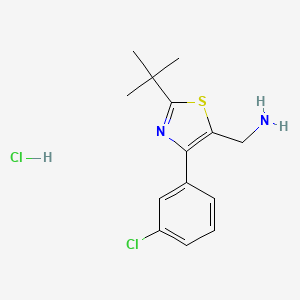
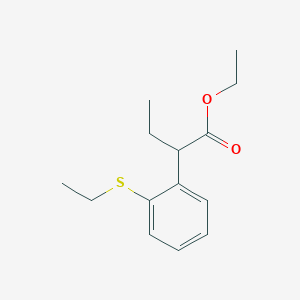
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
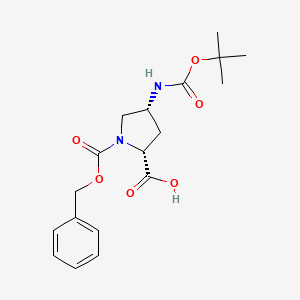
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)
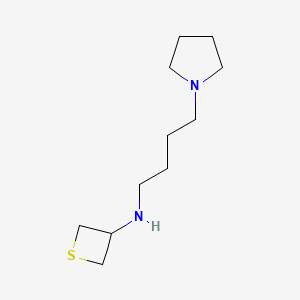
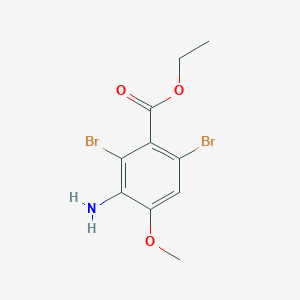
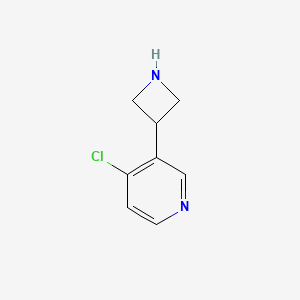
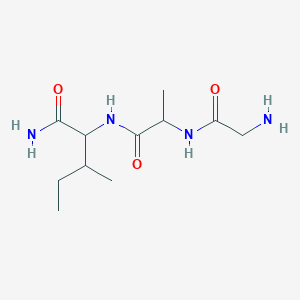
![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
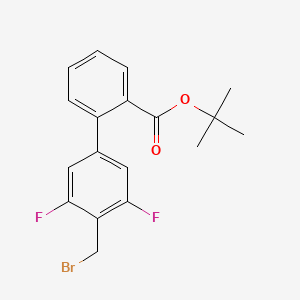
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
